molecular formula C17H26N2O4S2 B2633598 1-methanesulfonyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide CAS No. 1797859-57-4

1-methanesulfonyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2633598
CAS No.: 1797859-57-4
M. Wt: 386.53
InChI Key: DDPUYEZPMHHRRZ-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the oxan-4-yl group: This step may involve nucleophilic substitution or addition reactions.

    Attachment of the thiophen-2-ylmethyl group: This can be done using a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-methanesulfonyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Piperidine carboxamides: Other compounds in this class may have similar structures but different substituents.

    Thiophene derivatives: Compounds containing the thiophene ring with various functional groups.

    Methanesulfonyl derivatives: Compounds with the methanesulfonyl group attached to different scaffolds.

Uniqueness

1-methanesulfonyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-methylsulfonyl-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S2/c1-25(21,22)18-8-4-14(5-9-18)17(20)19(13-16-3-2-12-24-16)15-6-10-23-11-7-15/h2-3,12,14-15H,4-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPUYEZPMHHRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N(CC2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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